2-Methoxy-3-methylpentanoic acid
Description
2-Methoxy-3-methylpentanoic acid is an organic compound with the molecular formula C7H14O3. It is a carboxylic acid derivative characterized by the presence of a methoxy group and a methyl group attached to a pentanoic acid backbone.
Properties
IUPAC Name |
2-methoxy-3-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-4-5(2)6(10-3)7(8)9/h5-6H,4H2,1-3H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYDNPOWPQIVGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methoxy-3-methylpentanoic acid can be achieved through several methods. One common approach involves the esterification of 3-methylpentanoic acid with methanol in the presence of an acid catalyst, followed by hydrolysis to yield the desired carboxylic acid. Another method involves the alkylation of 2-methoxypentanoic acid with a methylating agent under basic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification and hydrolysis processes. The reaction conditions are optimized to maximize yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the product .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-3-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes, typically using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, or thiols under basic or acidic conditions.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-3-methylpentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Mechanism of Action
The mechanism of action of 2-methoxy-3-methylpentanoic acid involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups influence its reactivity and binding affinity to enzymes and receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions, facilitating its incorporation into biological systems and influencing metabolic pathways .
Comparison with Similar Compounds
2-Methoxypentanoic acid: Lacks the methyl group, resulting in different reactivity and applications.
3-Methylpentanoic acid: Lacks the methoxy group, affecting its chemical properties and uses.
2-Methoxy-3-methylbutanoic acid: Similar structure but with a shorter carbon chain, leading to variations in physical and chemical properties.
Uniqueness: 2-Methoxy-3-methylpentanoic acid is unique due to the presence of both methoxy and methyl groups on the pentanoic acid backbone. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields .
Biological Activity
2-Methoxy-3-methylpentanoic acid (CAS Number: 1546711-94-7) is an organic compound that has garnered attention for its potential biological activities. This article explores the compound's chemical properties, biological activities, and relevant research findings, including case studies and data tables.
- Chemical Formula : CHO
- Molecular Weight : 146.19 g/mol
- IUPAC Name : this compound
- Appearance : Liquid
- SMILES Notation : CCC(C)C(C(=O)O)OC
1. Metabolomic Studies
Recent studies have indicated that this compound may play a role in metabolic pathways associated with various diseases. For instance, in a metabolomic analysis of breast cancer patients, this compound was found to be significantly elevated in plasma samples compared to healthy controls. Specifically, it was noted that the concentration of this compound increased with a fold change (FC) of approximately 3.3, suggesting its potential involvement in cancer metabolism and possibly as a biomarker for disease progression .
2. Antioxidant Properties
The antioxidant activity of compounds similar to this compound has been explored in various studies. While specific data on this compound's antioxidant capacity is limited, related fatty acids are known to exhibit significant antioxidant properties. For example, fatty acids with methyl branches can enhance the stability of cell membranes and reduce oxidative stress, which is crucial in preventing cellular damage during pathological conditions .
Case Study: Metabolic Profiling in Cancer Research
A notable study investigated the metabolic profiles of breast cancer patients, highlighting the differential expression of various metabolites, including this compound. The study utilized advanced statistical analyses to correlate metabolite levels with clinical outcomes, providing insight into how this compound might influence tumor biology and patient prognosis .
Table: Metabolomic Changes in Breast Cancer
| Compound | p (Corr) | Regulation (Cancer Patients vs Healthy Control) | Fold Change (FC) | Mass | Retention Time |
|---|---|---|---|---|---|
| This compound | 0.023 | Up | 3.3 | 146.19 | Not specified |
| 2-Hydroxy-3-methylbutyric acid | 0.00033 | Up | 36.6 | 100.0522 | Not specified |
| 3-Methylglutaric acid | 0.0055 | Up | 37.6 | 128.0489 | Not specified |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
